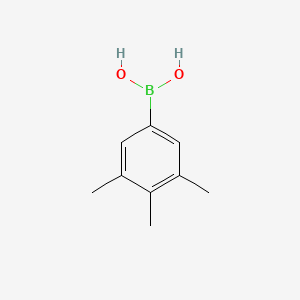![molecular formula C12H5Cl6N3O2 B3046550 Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- CAS No. 125775-50-0](/img/structure/B3046550.png)
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-
Übersicht
Beschreibung
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- typically involves the reaction of benzoic acid with 4,6-bis(trichloromethyl)-1,3,5-triazine. One common method involves the use of bis-(trichloromethyl) carbonate (BTC) and N,N-dimethylformamide (DMF) as catalysts. The reaction is carried out in tetrahydrofuran (THF) under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves photochemical reactions. For instance, bis(trichloromethyl)benzene can be synthesized through the chlorination of para-xylene under controlled light and temperature conditions. This intermediate can then be further reacted to produce benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield simpler triazine derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur dioxide, thionyl chloride, and hydrogen fluoride. The reactions are typically carried out under controlled temperature and light conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include various triazine derivatives, which can be further utilized in different applications, such as the synthesis of polymers and other complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- involves its ability to generate reactive intermediates under light exposure. These intermediates can initiate polymerization reactions or interact with biological molecules, leading to antimicrobial effects. The compound targets specific molecular pathways, including the disruption of microbial cell walls and inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Another triazine derivative used as a photoinitiator.
4,6-Bis(trichloromethyl)-1,3,5-triazene: Known for its use in chemically amplified photoresist systems.
Uniqueness
Benzoic acid, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]- is unique due to its combination of benzoic acid and triazine moieties, which confer both stability and reactivity. This makes it particularly effective as a photoinitiator and antimicrobial agent compared to other similar compounds .
Eigenschaften
IUPAC Name |
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl6N3O2/c13-11(14,15)9-19-7(20-10(21-9)12(16,17)18)5-1-3-6(4-2-5)8(22)23/h1-4H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPZXFSJKOURLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561822 | |
| Record name | 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125775-50-0 | |
| Record name | 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B3046472.png)




![2-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3046481.png)



![1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione](/img/structure/B3046490.png)
